molecular formula C16H24N8O5 B1209793 Demethylblasticidin S CAS No. 63257-29-4

Demethylblasticidin S

Cat. No. B1209793
CAS RN: 63257-29-4
M. Wt: 408.41 g/mol
InChI Key: OJVBAQZCFZMOBW-NGERZBJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylblasticidin S is a natural product found in Streptomyces lividans and Streptomyces griseochromogenes with data available.

Scientific Research Applications

Novel Self-Resistance Mechanism in Biosynthesis

Demethylblasticidin S plays a role in the biosynthesis of blasticidin S, an antifungal peptidyl-nucleoside. It's involved in a novel self-resistance mechanism where it is modified to reduce antibiotic activity, thereby preventing toxicity to the producing organism (Zhang, Cone, Gould, & Zabriskie, 2000).

Understanding DNA Methylation and Demethylation

Demethylblasticidin S has been instrumental in studying the mechanisms of DNA methylation and demethylation. This is crucial for understanding gene expression regulation and epigenetic modifications, which are key in developmental processes and diseases (Shen, Song, He, & Zhang, 2014), (He et al., 2011).

Insights into Epigenetic Reprogramming

Research involving demethylblasticidin S has provided insights into active DNA demethylation during early mammalian development. This is vital for understanding epigenetic reprogramming in single cells (Zhu et al., 2017).

Role in Nucleic Acid Demethylation

Studies have explored how demethylblasticidin S and related compounds contribute to the demethylation of nucleic acids, illuminating their potential roles in gene regulation and cellular differentiation (Wu, Wu, Shen, & Zhang, 2014), (Xue et al., 2015).

Understanding Genome Stability

Research on demethylblasticidin S has implications for understanding genome stability. DNA methylation patterns, which can be influenced by demethylblasticidin S, are crucial for maintaining genomic integrity and preventing mutations (Chen et al., 1998).

Epigenetic Regulation of Gene Expression

Demethylblasticidin S has been linked to the epigenetic regulation of gene expression. It's involved in processes where DNA methylation affects gene expression and cellular pathways, which is key in understanding various diseases and developmental processes (Jackson-Grusby et al., 2001).

Exploring Biological Functions of DNA Demethylation

The compound aids in exploring the biological functions of DNA demethylation in various biological contexts, providing insights into cellular development and disease mechanisms (Wu & Zhang, 2017).

properties

CAS RN

63257-29-4

Product Name

Demethylblasticidin S

Molecular Formula

C16H24N8O5

Molecular Weight

408.41 g/mol

IUPAC Name

(2S,3S,6R)-3-[[(3S)-3-amino-5-(diaminomethylideneamino)pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C16H24N8O5/c17-8(3-5-21-15(19)20)7-11(25)22-9-1-2-12(29-13(9)14(26)27)24-6-4-10(18)23-16(24)28/h1-2,4,6,8-9,12-13H,3,5,7,17H2,(H,22,25)(H,26,27)(H2,18,23,28)(H4,19,20,21)/t8-,9-,12+,13-/m0/s1

InChI Key

OJVBAQZCFZMOBW-NGERZBJRSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]([C@H]1NC(=O)C[C@H](CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N

SMILES

C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N

synonyms

demethylblasticidin S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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